molecular formula C24H27N3O2S B387783 2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE

2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B387783
M. Wt: 421.6g/mol
InChI Key: GHBVVHBMCXOHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a cyclohexyl group, and a phenyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves the reaction of cyclohexylamine, phenyl isothiocyanate, and 2-methylphenylacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6g/mol

IUPAC Name

2-(3-cyclohexyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C24H27N3O2S/c1-17-10-8-9-15-20(17)26-22(28)16-21-23(29)27(19-13-6-3-7-14-19)24(30-21)25-18-11-4-2-5-12-18/h2,4-5,8-12,15,19,21H,3,6-7,13-14,16H2,1H3,(H,26,28)

InChI Key

GHBVVHBMCXOHTL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Origin of Product

United States

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